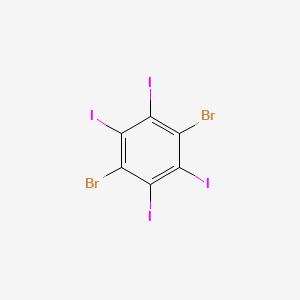

1,4-Dibromo-2,3,5,6-tetraiodobenzene

Description

Significance of Polyhalogenated Aromatic Systems in Contemporary Chemical Research

Polyhalogenated aromatic systems are crucial in modern chemical research due to their diverse applications and unique non-covalent interactions. Their high halogen content makes them valuable intermediates in organic synthesis, particularly in cross-coupling reactions for the formation of complex polymers and liquid crystals. mdpi.com The introduction of multiple halogen atoms onto an aromatic ring creates distinct electronic properties and enhances the potential for specific intermolecular interactions, most notably halogen bonding. researchgate.net

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site on an adjacent molecule. nih.govacs.org This interaction is a powerful tool in supramolecular chemistry and crystal engineering, enabling the rational design and self-assembly of complex, ordered structures. mdpi.comcymitquimica.comnih.gov The strength of the halogen bond can be tuned by changing the halogen atom (I > Br > Cl > F), making polyhalogenated compounds with mixed halogens particularly interesting synthons for building functional materials. rsc.org These materials have applications spanning from organic electronics to biochemistry and drug design. mdpi.comresearchgate.netresearchgate.net

Overview of Halogenation Patterns in Benzene (B151609) Derivatives

The synthesis of halogenated benzene derivatives is primarily achieved through electrophilic aromatic substitution. researchgate.net In this type of reaction, a halogen acts as an electrophile and replaces a hydrogen atom on the aromatic ring. For less reactive halogens like bromine and chlorine, a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) is typically required to "activate" the halogen, making it a stronger electrophile. Iodination is generally an endothermic and reversible process, often requiring an oxidizing agent (like nitric acid) to generate the electrophilic iodine species. researchgate.net

The specific placement of halogens on the benzene ring, known as the halogenation pattern or regioselectivity, is dictated by the directing effects of substituents already present on the ring. Substituents are broadly classified as either activating (ortho-, para-directing) or deactivating (meta-directing). However, achieving specific, fully substituted patterns like that in 1,4-Dibromo-2,3,5,6-tetraiodobenzene is challenging and often requires multi-step synthetic routes rather than a simple one-pot reaction with benzene. The synthesis of hexasubstituted benzenes can be difficult to achieve by controlling multiple substitution steps, leading chemists to sometimes employ cycloaddition reactions as an alternative. mdpi.com

Research Context for this compound within Perhalogenated Aromatics

This compound is a fully halogenated benzene derivative with a specific and symmetrical substitution pattern. As a "perhalogenated" aromatic, it serves as an important model compound for studying the fundamental properties of densely functionalized ring systems. Its structure is notable for containing two different types of halogen atoms, bromine and iodine, which have distinct sizes and polarizability, influencing their capacity as halogen bond donors.

The primary research interest in this molecule lies in its potential as a building block, or synthon, in crystal engineering and supramolecular chemistry. The presence of four iodine atoms and two bromine atoms provides multiple sites for forming strong, directional halogen bonds. A key study on its crystal structure sought to understand how these different halogens direct the assembly of molecules in the solid state. The analysis of its crystal packing reveals the intricate network of intermolecular interactions, including potential Br···I, I···I, and Br···Br contacts, which are crucial for designing novel solid-state materials with predictable structures and properties. The study of such intramolecular and intermolecular halogen-halogen interactions in perhalogenated systems is a vibrant area of research, as these forces dictate molecular conformation and crystal packing.

Compound Data

Below are tables detailing the properties of this compound.

| Identifier Type | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 886759-09-7 |

| Molecular Formula | C₆Br₂I₄ |

| InChI Key | XPGHEGXNGYFMQF-UHFFFAOYSA-N |

| Canonical SMILES | C1(=C(C(=C(C(=C1I)I)Br)I)I)Br |

| Property | Value |

|---|---|

| Molecular Weight | 739.49 g/mol |

| Exact Mass | 737.4546 Da |

| Heavy Atom Count | 12 |

| Complexity | 134 |

Structure

3D Structure

Properties

IUPAC Name |

1,4-dibromo-2,3,5,6-tetraiodobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Br2I4/c7-1-3(9)5(11)2(8)6(12)4(1)10 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPGHEGXNGYFMQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1I)I)Br)I)I)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Br2I4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

739.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1,4 Dibromo 2,3,5,6 Tetraiodobenzene

Strategies for Regioselective Polyhalogenation of Benzene (B151609) Scaffolds

The introduction of multiple halogen atoms onto a benzene ring with precise regiochemical control is a cornerstone of synthesizing compounds like 1,4-Dibromo-2,3,5,6-tetraiodobenzene. The existing bromine atoms in the 1 and 4 positions of the starting material, 1,4-dibromobenzene (B42075), are ortho-, para-directing deactivators. This inherent directing effect, coupled with the deactivating nature of the subsequently introduced iodine atoms, necessitates powerful and selective halogenation methods.

Electrophilic Aromatic Substitution Approaches for Mixed Halogenation

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic rings. In the context of synthesizing this compound from 1,4-dibromobenzene, the key challenge lies in overcoming the deactivation of the ring by the existing and newly introduced halogens to achieve exhaustive iodination at the remaining four positions.

Direct iodination of aromatic compounds is often more challenging than chlorination or bromination due to the lower electrophilicity of iodine. wikipedia.org To overcome this, strong activating conditions are typically required. For the exhaustive iodination of a deactivated substrate like 1,4-dibromobenzene, potent electrophilic iodine reagents must be generated in situ. Common methods for generating the highly electrophilic "I+" species involve the use of an oxidizing agent in conjunction with molecular iodine or an iodide salt. wikipedia.orglibretexts.org

A plausible approach for the synthesis of this compound involves the direct, exhaustive iodination of 1,4-dibromobenzene under harsh conditions. A well-established method for the polyiodination of aromatic compounds utilizes a mixture of iodine and a strong oxidizing agent in concentrated sulfuric acid. For instance, the synthesis of hexaiodobenzene (C₆I₆) can be achieved by reacting benzene with periodic acid and potassium iodide in sulfuric acid at elevated temperatures. olemiss.edu A similar strategy could be adapted for 1,4-dibromobenzene, as outlined in the hypothetical reaction below:

Hypothetical Electrophilic Iodination of 1,4-Dibromobenzene

C₆H₄Br₂ + 4I₂ + Oxidizing Agent (e.g., HIO₃, H₅IO₆) in H₂SO₄ → C₆Br₂I₄ + 4HI

This represents a generalized scheme; specific reaction conditions would require experimental optimization.

The choice of the iodinating system is critical. A mixture of iodine and potassium iodate (B108269) in concentrated sulfuric acid is known to generate the highly reactive triiodine cation (I₃⁺), which is a powerful electrophile capable of iodinating strongly deactivated rings. wikipedia.org

| Reagent System | Active Electrophile | Substrate Applicability | Reference |

| I₂ / HNO₃ | I⁺ (as IONO₂) | Deactivated arenes | wikipedia.org |

| I₂ / HIO₃ / H₂SO₄ | I⁺ species | Deactivated arenes | wikipedia.org |

| I₂ / KIO₃ / H₂SO₄ | I₃⁺ | Strongly deactivated arenes | wikipedia.org |

| N-Iodosuccinimide (NIS) / H₂SO₄ | I⁺ | Deactivated arenes | wikipedia.org |

This table summarizes common reagent systems for the iodination of deactivated aromatic compounds.

Radical Halogenation Pathways to Densely Halogenated Systems

While electrophilic substitution is the most common pathway for aromatic halogenation, radical-based methods offer an alternative, particularly for the synthesis of highly substituted systems where traditional EAS reactions may be sluggish or lead to undesired side products. Radical halogenation of aromatic compounds typically involves the generation of halogen radicals, which can then attack the aromatic ring.

One potential radical-based approach is photo-induced halogenation. For instance, the photo-induced iodination of aryl halides has been reported as a transition-metal-free method. nih.gov This process involves the irradiation of an aryl bromide with sodium iodide, leading to the formation of an aryl radical that can then be trapped by an iodine radical. While this method is typically used for mono-iodination, under forcing conditions with an excess of iodine source, it could potentially be driven towards polyiodination. However, the selectivity and efficiency of such a process for achieving the specific tetraiodination of 1,4-dibromobenzene would require significant investigation.

Another possibility involves iodine-catalyzed diazo activation to generate radical intermediates that could potentially participate in aromatic functionalization. nih.govresearchgate.net However, the direct application of such methods for the exhaustive iodination of a polyhalogenated benzene has not been extensively documented.

Development of Precursor Molecules for this compound

Due to the challenges associated with the direct exhaustive iodination of 1,4-dibromobenzene, a strategy involving the synthesis and subsequent modification of a more reactive precursor molecule is a viable alternative. This approach allows for the stepwise introduction of the halogen atoms under more controlled conditions.

A plausible synthetic route could commence with a more activated benzene derivative that can be readily polyiodinated, followed by the introduction of the bromine atoms. For example, starting with a polysubstituted aniline (B41778) or phenol (B47542) derivative would facilitate the initial iodination steps due to the activating nature of the amino or hydroxyl group. Subsequent replacement of these activating groups with bromine atoms, for instance, via a Sandmeyer-type reaction for an amino group, could then yield the target molecule.

A patent for the synthesis of 1,4-dibromo-2,5-diiodobenzene (B1312432) provides a relevant example of a precursor-based approach. google.com This synthesis starts with 1,4-dibromobenzene, which is first nitrated to introduce an activating nitro group. This is followed by reduction to an aniline, iodination, and finally, a diazotization-iodination sequence to introduce the second iodine atom. A similar multi-step strategy could be envisioned for this compound, potentially involving the sequential introduction of iodine atoms guided by activating groups that are later replaced by halogens or other desired functionalities.

| Precursor Strategy | Key Steps | Potential Advantages |

| Polyiodination of an activated precursor (e.g., aniline) followed by bromination | 1. Polyiodination of aniline. 2. Diazotization of the amino group. 3. Sandmeyer reaction to introduce bromine. | Enhanced reactivity for the initial iodination steps. |

| Stepwise halogenation of a pre-functionalized benzene | 1. Introduction of directing groups. 2. Sequential iodination and bromination reactions. 3. Removal or conversion of directing groups. | Greater control over regioselectivity. |

This table outlines potential precursor-based strategies for the synthesis of this compound.

Metal-Mediated and Organocatalytic Synthetic Routes

Modern synthetic chemistry offers a range of metal-mediated and organocatalytic methods that can be applied to the formation of carbon-halogen bonds, often with high selectivity and under milder conditions than traditional methods.

Transition Metal-Catalyzed Coupling Reactions for Introducing Halogens

Transition metal-catalyzed reactions, particularly those involving palladium, have become powerful tools for the formation of C-C and C-X (where X is a halogen) bonds. While these methods are more commonly employed for cross-coupling reactions to build larger molecular frameworks, they can also be adapted for the introduction of halogens.

For the synthesis of this compound, a conceivable approach would involve the use of a poly-lithiated or poly-borylated benzene derivative as a precursor, which could then be subjected to a metal-catalyzed coupling reaction with an iodine source. However, the generation and stability of such a highly functionalized precursor would be a significant synthetic hurdle.

More directly, transition metal-catalyzed C-H activation and subsequent halogenation represent a promising avenue. These methods allow for the direct conversion of C-H bonds to C-X bonds, often with high regioselectivity dictated by a directing group. While the application of this strategy to achieve the exhaustive iodination of all four C-H bonds in 1,4-dibromobenzene would be challenging due to steric hindrance and electronic deactivation, it remains a potential area for future research.

Ligand-Free Cross-Coupling in Perhalogenated Systems

While not a direct method for introducing the initial halogens, ligand-free cross-coupling reactions are highly relevant for the further functionalization of perhalogenated systems like this compound. The high halogen content of this molecule makes it a valuable building block in materials science and medicinal chemistry. myskinrecipes.com Ligand-free palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to selectively replace one or more of the halogen atoms with other functional groups, taking advantage of the differential reactivity of the C-I versus C-Br bonds. The C-I bonds are generally more reactive in such coupling reactions, allowing for selective functionalization.

Green Chemistry Principles in the Synthesis of this compound

The synthesis of heavily halogenated molecules like this compound presents significant challenges from a green chemistry perspective. The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. paperpublications.orgxjenza.org For polyhalogenated compounds, this involves a focus on maximizing atom economy, preventing waste, and utilizing safer solvents and catalytic systems.

Atom Economy and Waste Prevention in Polyhalogenated Synthesis

Atom economy is a core metric in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. xjenza.orgresearchgate.net In electrophilic aromatic substitution reactions, a major source of poor atom economy is the generation of stoichiometric byproducts.

For example, in the iodination of an aromatic C-H bond using I₂ and an oxidant, for every two iodine atoms used, one is incorporated into the product and the other is typically reduced, forming byproducts. The use of N-iodosuccinimide (NIS) also demonstrates suboptimal atom economy, as the entire succinimide (B58015) portion of the molecule becomes a stoichiometric waste product. rsc.org

Table 2: Theoretical Atom Economy for Iodination of a C-H Bond on 1,4-Dibromobenzene

| Reaction | Reactants | Desired Product Moiety | Byproducts | % Atom Economy* |

|---|---|---|---|---|

| Direct Iodination | C₆H₄Br₂ + 2 I₂ | C₆Br₂I₄ | 4 HI | 94.6% |

| NIS Iodination | C₆H₄Br₂ + 4 NIS | C₆Br₂I₄ | 4 Succinimide | 64.4% |

Preventing waste is a primary goal of green chemistry. aarf.asia In the context of synthesizing this compound, this involves selecting reaction pathways that minimize byproducts. Catalytic methods are inherently superior in this regard. For instance, a system using a catalytic amount of an iodine-based species that is continuously regenerated by a clean, stoichiometric oxidant (like hydrogen peroxide, which yields only water as a byproduct) would represent a significant improvement over methods that generate large amounts of acid or organic waste. mdpi.com Waste prevention also extends to minimizing purification steps, which consume solvents and energy. epa.gov

Environmentally Benign Solvents and Catalytic Systems

The choice of solvent is critical to the environmental impact of a chemical process. Traditional halogenation reactions often employ chlorinated solvents like chloroform (B151607) or carbon tetrachloride, which are now recognized as toxic and environmentally damaging. researchgate.net Green chemistry promotes the use of safer, more environmentally benign solvents. paperpublications.orgnih.gov

Potential green solvents for the synthesis of polyhalogenated compounds include:

Water : Although organic substrates are often poorly soluble, phase-transfer catalysts or specific reaction conditions can enable reactions in water. nih.gov

Supercritical Fluids : Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent alternative. Its properties can be tuned with changes in pressure and temperature, and it is easily removed from the reaction mixture, simplifying product isolation. rsc.org

Ionic Liquids : These salts are liquid at low temperatures and have negligible vapor pressure, reducing air pollution and worker exposure. nih.gov They can also act as both solvent and catalyst in some reactions.

Solvent-Free Reactions : Conducting reactions in the absence of a solvent (neat) or through solid-state grinding (mechanochemistry) is the ideal green solution, as it eliminates solvent waste entirely. rsc.orgnih.gov

In addition to benign solvents, the use of green catalytic systems is paramount. As discussed previously, metal-free catalysts such as organocatalysts or recyclable hypervalent iodine reagents are highly desirable. researchgate.netarkat-usa.org An ideal green catalytic system would be heterogeneous, allowing for easy separation from the reaction mixture and subsequent reuse, further minimizing waste and cost. The development of such systems for the demanding synthesis of polyhalogenated benzenes remains an active area of research.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,4-Dibromobenzene |

| N-Iodosuccinimide (NIS) |

| N-Chlorosuccinimide (NCS) |

| Phenyliodine(III) bis(trifluoroacetate) (PIFA) |

| (Diacetoxyiodo)benzene (PIDA) |

| Iodine |

| Nitric acid |

| Potassium iodate |

| Sulfuric acid |

| Thiourea |

| Hydrogen peroxide |

| Chloroform |

| Carbon tetrachloride |

Mechanistic Investigations of Reactions Involving 1,4 Dibromo 2,3,5,6 Tetraiodobenzene

Elucidation of Halogenation Reaction Mechanisms

Due to the presence of six halogen atoms, the benzene (B151609) ring in 1,4-Dibromo-2,3,5,6-tetraiodobenzene is extremely electron-deficient. This high degree of halogenation makes further electrophilic substitution exceptionally challenging, as the existing halogens strongly deactivate the ring.

Electrophilic aromatic halogenation is a classic organic reaction that proceeds via the attack of an electrophilic halogen species on the electron-rich aromatic ring. wikipedia.orglibretexts.org The mechanism typically involves two key steps:

Generation of a potent electrophile: For halogens like bromine or chlorine, a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) is used to polarize the halogen-halogen bond, creating a highly electrophilic species. libretexts.orgmasterorganicchemistry.com For iodination, an oxidizing agent such as nitric acid is often required to generate the electrophilic iodine cation (I⁺). wikipedia.org

Attack and rearomatization: The π-system of the aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.com A base then removes a proton from the carbon bearing the new substituent, restoring aromaticity. masterorganicchemistry.com

In the case of this compound, the ring is severely deactivated by the six electron-withdrawing halogen substituents. This deactivation significantly increases the activation energy for the formation of the arenium ion intermediate, making further electrophilic halogenation under standard conditions highly improbable. libretexts.org The halogens withdraw electron density from the ring, making it a very poor nucleophile. While halogens are typically considered ortho-, para-directors, the cumulative deactivating effect of six halogens effectively shuts down this reaction pathway.

An alternative to the classical electrophilic mechanism is a pathway involving radical cations. In certain non-nucleophilic and highly polar solvents, such as 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP), aromatic compounds can be oxidized to their corresponding radical cations. rsc.org These radical cations are significantly more reactive towards nucleophiles, including halide ions, or can react via halogen atom transfer from a halogenating agent. rsc.org

The mechanism can be summarized as:

Electron Transfer: The aromatic hydrocarbon (ArH) undergoes single-electron transfer (SET) to an oxidizing agent or the halogenating species itself to form a radical cation (ArH˙⁺).

Reaction of the Radical Cation: The radical cation can then decay through two primary pathways:

Oxidative Substitution: Reaction with a halide ion (X⁻) to form a halogenated radical, which is then oxidized to the final product.

Halogen Atom Transfer: Direct transfer of a halogen atom from the halogenating agent (e.g., Br₂ or ICl) to the radical cation. rsc.org

For a highly deactivated substrate like this compound, this pathway could theoretically offer a route for further halogenation where the traditional electrophilic mechanism fails. However, the extremely high oxidation potential of this perhalogenated benzene would require exceptionally strong oxidizing conditions to generate the initial radical cation.

Nucleophilic Aromatic Substitution (SNAr) Pathways in Perhalogenated Benzenes

The electron-deficient nature of the this compound ring makes it a prime candidate for nucleophilic aromatic substitution (SNAr). This reaction is facilitated by the presence of strong electron-withdrawing groups that can stabilize the intermediate negative charge.

The SNAr mechanism is a two-step process:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. pressbooks.pub

Loss of Leaving Group: The leaving group departs, and the aromaticity of the ring is restored. pressbooks.pub

In this compound, a nucleophile can potentially attack either a carbon bearing a bromine atom or one bearing an iodine atom. The selectivity of this attack is determined by several factors, including the ability of the leaving group to depart and the electronic stabilization of the Meisenheimer complex. Quantum mechanical models suggest that the selectivity of SNAr reactions is often governed by the interaction of the nucleophile with the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, which is centered over the carbon of the C-X bond. wuxibiology.com

The identity of the halogen atom significantly influences SNAr reactivity in two ways: its electron-withdrawing ability (inductive effect) and its ability to act as a leaving group.

Inductive Effect: All halogens are electron-withdrawing, which activates the ring for nucleophilic attack. Fluorine is the most electronegative, followed by chlorine, bromine, and iodine.

Leaving Group Ability: The rate-determining step for many SNAr reactions is the initial nucleophilic attack, but the stability of the C-X bond and the ability of the halide to depart are also crucial. The leaving group ability generally follows the trend I > Br > Cl > F, which is inversely related to the C-X bond strength. numberanalytics.com

For this compound, the C-I bond is weaker than the C-Br bond, making iodide the better leaving group. Therefore, nucleophilic aromatic substitution is expected to occur preferentially at the iodine-bearing positions (2, 3, 5, or 6) over the bromine-bearing positions (1 and 4).

| Halogen | Electronegativity (Pauling Scale) | Carbon-Halogen Bond Energy (kJ/mol in C₆H₅X) | Relative Leaving Group Ability in SNAr |

|---|---|---|---|

| Iodine (I) | 2.66 | ~272 | Highest |

| Bromine (Br) | 2.96 | ~336 | High |

| Chlorine (Cl) | 3.16 | ~400 | Moderate |

| Fluorine (F) | 3.98 | ~515 | Lowest |

Metal-Mediated Cross-Coupling Reaction Mechanisms at Multiple Halogen Sites

Metal-mediated cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.gr For polyhalogenated substrates like this compound, these reactions offer a pathway for selective functionalization. The general catalytic cycle for palladium-catalyzed reactions (e.g., Suzuki, Sonogashira) involves three main steps: nih.govlibretexts.org

Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-halogen bond (Ar-X), forming a high-valent organometallic intermediate (Ar-Pd(II)-X). This is often the rate-determining and selectivity-determining step.

Transmetalation: A second organic fragment is transferred from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling) to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the low-valent catalyst and forming the final product (Ar-R).

The site-selectivity in cross-coupling reactions of this compound is dictated by the relative rates of oxidative addition at the C-I and C-Br bonds. The reactivity of carbon-halogen bonds towards oxidative addition generally follows the trend C-I > C-Br > C-Cl. researchgate.net This is due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond.

Consequently, palladium-catalyzed cross-coupling reactions on this compound are expected to occur with high selectivity at the iodo-substituted positions first. nih.govbaranlab.org It is possible to achieve stepwise functionalization by carefully controlling the reaction conditions (e.g., stoichiometry of the coupling partner, temperature, and catalyst). For instance, a Sonogashira coupling would first substitute the iodine atoms, leaving the bromine atoms intact for subsequent, different cross-coupling reactions under more forcing conditions.

| Carbon-Halogen Bond | Bond Dissociation Energy (approx. kJ/mol) | Relative Rate of Oxidative Addition | Predicted Site of Initial Reaction |

|---|---|---|---|

| C-I | ~272 | Fastest | Positions 2, 3, 5, 6 |

| C-Br | ~336 | Slower | Positions 1, 4 |

This predictable selectivity makes this compound a potentially useful building block in materials science and complex organic synthesis, allowing for the programmed introduction of different functional groups at specific positions on the benzene ring. myskinrecipes.com

Oxidative Addition and Reductive Elimination in Multiply Halogenated Substrates

Oxidative addition is a fundamental step in many catalytic cycles, such as the Suzuki-Miyaura or Stille coupling reactions. It involves the insertion of a low-valent transition metal center (e.g., Pd(0)) into a carbon-halogen bond, which increases the metal's oxidation state and coordination number. The reverse process, reductive elimination, involves the formation of a new bond between two ligands on the metal center as they are expelled from the coordination sphere, regenerating the lower-valent state of the metal catalyst.

For multiply halogenated substrates, the site of oxidative addition is kinetically controlled and primarily dictated by the bond dissociation energy (BDE) of the C-X bonds. The general reactivity trend for aryl halides is C-I > C-Br > C-Cl > C-F, as the C-I bond is the weakest and thus easiest to cleave. In the case of this compound, a palladium(0) catalyst will preferentially add across one of the four C-I bonds over the stronger C-Br bonds.

Once oxidative addition occurs, forming an arylpalladium(II) halide intermediate, the catalytic cycle proceeds through transmetalation and concludes with reductive elimination to form the coupled product. Studies on monomeric arylpalladium(II) halide complexes have shown that while the reductive elimination of aryl iodide is the least favored thermodynamically, the rates of these reactions are controlled by the electronic properties of the halide rather than the thermodynamic driving force. nih.gov The process can be reversible, establishing an equilibrium between the oxidative addition and reductive elimination steps. nih.gov

The nature of the ancillary ligands on the metal center also plays a crucial role. Sterically bulky and electron-rich phosphine (B1218219) ligands are often employed to facilitate both the oxidative addition and the subsequent reductive elimination steps. A careful balance of steric and electronic properties is essential for an efficient catalytic cycle.

Chemoselectivity and Regioselectivity in Multi-Coupling Reactions

The significant difference in reactivity between the C-I and C-Br bonds in this compound allows for a high degree of chemoselectivity in sequential cross-coupling reactions. By carefully controlling the reaction conditions (e.g., catalyst, ligands, temperature, and stoichiometry of reagents), it is possible to selectively functionalize the iodine-bearing positions while leaving the bromine-bearing positions intact.

This principle allows for the stepwise synthesis of complex, polysubstituted aromatic compounds. For instance, one could first perform four successive coupling reactions at the C-I positions. After the more reactive iodides have been substituted, the less reactive C-Br bonds can be functionalized in subsequent coupling reactions under potentially more forcing conditions.

Regioselectivity, the preference for reaction at one position over another chemically distinct position, is a different matter. In the starting molecule of this compound, all four iodine atoms are chemically equivalent due to the molecule's symmetry. Likewise, the two bromine atoms are equivalent. Therefore, the first oxidative addition to a C-I bond can occur at any of the four iodo-positions with equal probability. Regioselectivity would only become a factor after the first substitution introduces a group that electronically or sterically differentiates the remaining halogenated positions.

The predictable nature of this chemoselectivity is a powerful tool in organic synthesis, as illustrated in the following conceptual reaction scheme.

| Step | Reactant | Conditions | Expected Major Product | Selective Bond Cleavage |

|---|---|---|---|---|

| 1 | This compound | Pd(0) catalyst, 1 eq. R-B(OH)₂ | 1,4-Dibromo-2-aryl-3,5,6-triiodobenzene | C-I |

| 2 | Product from Step 1 | Pd(0) catalyst, 3 eq. R-B(OH)₂ | 1,4-Dibromo-2,3,5,6-tetraarylbenzene | Remaining C-I |

| 3 | Product from Step 2 | Pd(0) catalyst, 2 eq. R'-B(OH)₂ (harsher conditions) | 1,2,3,4-Tetraaryl-5,6-diaryl'benzene | C-Br |

Other Reactive Transformations of Perhalogenated Aromatic Systems

Beyond metal-catalyzed cross-coupling, the high degree of halogenation in this compound enables other, less common, reactive transformations.

Oxidative Dehalogenation Mechanisms

Oxidative dehalogenation is a process where a halogen substituent is removed from an aromatic ring through an oxidative mechanism, often accompanied by the introduction of an oxygen-containing functional group. While extensively studied in biological systems, the principles are relevant to chemical processes. For perhalogenated benzenes like hexachlorobenzene, computational studies of cytochrome P450-catalyzed oxidation have elucidated a plausible mechanism. nih.govacs.org

The process is initiated by the addition of a potent oxidant to a halogen-bearing carbon on the aromatic ring. acs.org This can lead to a barrierless 1,2-shift of the halogen atom, forming a halogenated cyclohexadienone intermediate. nih.govacs.org This intermediate possesses a significant electron affinity, and its corresponding radical anion can readily expel a halide ion (e.g., chloride) to yield a phenoxyl radical. nih.govacs.org Subsequent reactions can lead to the formation of quinones or phenols. This mechanism highlights a pathway where the aromatic ring itself is the site of initial attack, leading to the eventual loss of a halogen substituent.

Competition between Halogen Bonding and Nucleophilic Substitution

The electronic properties of this compound create a scenario where two distinct non-covalent and covalent reaction pathways can compete: halogen bonding and nucleophilic aromatic substitution (SNAr).

Halogen Bonding: The iodine atoms on the ring are highly polarizable and possess significant regions of positive electrostatic potential (σ-holes) opposite the C-I bonds. This makes them potent halogen bond donors, allowing them to engage in strong, directional non-covalent interactions with Lewis bases (halogen bond acceptors). This interaction is foundational in the crystal engineering and supramolecular chemistry of polyhalogenated compounds.

Nucleophilic Aromatic Substitution (SNAr): Aryl halides are typically unreactive toward nucleophilic substitution. However, the SNAr mechanism can become viable if the aromatic ring is heavily substituted with strong electron-withdrawing groups. The six halogen atoms on this compound are powerfully electron-withdrawing, making the aromatic ring highly electron-deficient (electrophilic). This activation could allow a strong nucleophile to attack one of the carbon atoms, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of a halide leaving group.

The competition between these two pathways depends on the nature of the interacting species and the reaction conditions. Weak Lewis bases would favor the formation of halogen-bonded complexes, whereas strong, hard nucleophiles might favor the irreversible SNAr pathway, leading to a covalent modification of the substrate.

| Pathway | Interacting Species | Key Intermediate/Complex | Outcome |

|---|---|---|---|

| Halogen Bonding | Lewis Base (e.g., pyridine, DMSO) | Supramolecular complex (C-I···Base) | Non-covalent assembly |

| Nucleophilic Aromatic Substitution (SNAr) | Strong Nucleophile (e.g., RO⁻, R₂N⁻) | Meisenheimer complex (anionic σ-adduct) | Covalent C-Nucleophile bond |

Advanced Spectroscopic and Structural Characterization of 1,4 Dibromo 2,3,5,6 Tetraiodobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Halogenated Aromatics

Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable information on the electronic environment of nuclei within a molecule. However, for perhalogenated compounds like 1,4-Dibromo-2,3,5,6-tetraiodobenzene, the absence of protons and the presence of quadrupolar halogen nuclei (⁷⁹Br, ⁸¹Br, ¹²⁷I) necessitate specialized NMR techniques.

High-Resolution Solid-State NMR Studies

Obtaining high-resolution NMR data for this compound requires solid-state NMR (SSNMR) techniques. The quadrupolar nature of both bromine and iodine isotopes results in significant line broadening, which can obscure detailed structural information. nih.govresearchgate.net The interaction between the nuclear quadrupole moment and the local electric field gradient (EFG) is often the dominant contribution to the NMR line shape. nih.gov

Successful acquisition of SSNMR spectra for such compounds typically requires the use of very high magnetic fields, which helps to increase the Zeeman interaction relative to the quadrupolar interaction. nih.govresearchgate.net Techniques like Magic Angle Spinning (MAS) are employed to average out anisotropic interactions, though the large quadrupolar interactions in heavy halogens can lead to complex spinning sideband patterns. huji.ac.il For nuclei with very large quadrupolar coupling constants, such as ¹²⁷I, specialized echo pulse sequences are often necessary to acquire usable spectra. researchgate.net

Isotope Effects on Chemical Shifts and Spin-Spin Coupling Constants for Halogenated Carbons

Isotope effects in NMR refer to the small changes in chemical shifts observed when one isotope is substituted for another. huji.ac.il In halogenated carbons, two primary phenomena are of note:

Isotope Effects on Chemical Shifts: Substituting one bromine isotope for another (e.g., ⁷⁹Br for ⁸¹Br) can induce a small change in the ¹³C chemical shift of the directly bonded carbon. This is a secondary isotope effect. huji.ac.il More significantly for this molecule is the "heavy atom effect," where the presence of heavy atoms like bromine and especially iodine dramatically influences the chemical shifts of the attached carbons. This is primarily due to spin-orbit (SO) coupling, which introduces a large deshielding (paramagnetic) contribution to the carbon nucleus's magnetic shielding. nih.gov

Spin-Spin Coupling Constants: Spin-spin coupling provides information about the connectivity of atoms. However, direct observation of one-bond coupling between carbon and the quadrupolar halogen nuclei (e.g., ¹J(¹³C, ⁷⁹Br) or ¹J(¹³C, ¹²⁷I)) in a compound like this is generally not feasible. This is because the rapid quadrupolar relaxation of the bromine and iodine nuclei effectively decouples them from the attached carbon, leading to a collapse of the expected splitting pattern. huji.ac.ilhuji.ac.il

Multi-Nuclear NMR Approaches (e.g., ¹H, ¹³C, ⁷⁹/⁸¹Br, ¹²⁷I if applicable)

A multi-nuclear NMR approach is essential for characterizing this compound.

¹H NMR: This technique is not applicable as the aromatic ring is fully substituted and contains no hydrogen atoms.

¹³C NMR: Due to the molecule's D₂h symmetry, a single resonance is expected in the ¹³C NMR spectrum. The chemical shift of this signal would be significantly influenced by the heavy atom effect of the four iodine and two bromine substituents, likely appearing far downfield. nih.gov The spin-orbit coupling from the heavy halogens is a dominant factor in the deshielding of the carbon nuclei. nih.gov

⁷⁹/⁸¹Br NMR: Both bromine isotopes are NMR-active but are quadrupolar (spin I = 3/2). nih.govhuji.ac.il This results in very broad signals, making high-resolution detection difficult. huji.ac.il Solid-state NMR is the more viable technique, where the spectral lineshape can be analyzed to determine the quadrupolar coupling constant (Cq), a parameter that is highly sensitive to the symmetry and nature of the local electronic environment around the bromine nucleus. nih.govpascal-man.com Of the two isotopes, ⁸¹Br is often preferred as it typically yields slightly narrower signals. huji.ac.il

¹²⁷I NMR: Iodine-127 is a quadrupolar nucleus with a high spin number (I = 5/2) and a large quadrupole moment, which results in extremely broad spectral lines. researchgate.nethuji.ac.il Consequently, ¹²⁷I NMR signals are often too broad to be observed with standard high-resolution spectrometers. huji.ac.il Detection is typically limited to species where the iodine atom is in a highly symmetric environment, such as the iodide ion. researchgate.net For covalently bonded iodine in a solid, advanced SSNMR techniques at ultra-high magnetic fields are required to characterize the very large quadrupolar interactions. nih.govpascal-man.com

Table 1: Properties of Relevant Nuclei for NMR Spectroscopy This interactive table summarizes the key properties of the nuclei relevant to the NMR analysis of this compound.

| Nucleus | Spin (I) | Natural Abundance (%) | Quadrupole Moment (Q/mb) |

|---|---|---|---|

| ¹³C | 1/2 | 1.1 | 0 |

| ⁷⁹Br | 3/2 | 50.69 | +313 |

| ⁸¹Br | 3/2 | 49.31 | +261 |

| ¹²⁷I | 5/2 | 100 | -688 |

X-ray Crystallography for Molecular and Supramolecular Architecture Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing critical data on molecular geometry and the intermolecular forces that dictate the crystal packing.

Single-Crystal X-ray Diffraction Analysis of this compound

The molecular structure of this compound has been unequivocally determined by single-crystal X-ray diffraction. nih.gov The crystallographic data for this compound are available through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 280881. nih.gov Analysis of such data provides fundamental parameters about the crystal lattice and the molecule's geometry.

Table 2: Representative Crystallographic Data Parameters This table outlines the typical parameters obtained from a single-crystal X-ray diffraction analysis. The specific values for this compound can be found in the cited literature.

| Parameter | Description |

|---|---|

| Formula | C₆Br₂I₄ |

| Crystal System | The geometric category of the crystal lattice (e.g., Monoclinic, Orthorhombic). |

| Space Group | The symmetry group describing the arrangement of molecules in the unit cell. |

| Unit Cell Dimensions (a, b, c) | The lengths of the edges of the unit cell in angstroms (Å). |

| Unit Cell Angles (α, β, γ) | The angles between the unit cell edges in degrees (°). |

| Volume (V) | The volume of the unit cell in cubic angstroms (ų). |

| Z | The number of molecules per unit cell. |

Analysis of Intermolecular Interactions in the Crystalline State

The crystal packing of this compound is dominated by a network of intermolecular halogen bonds. A halogen bond is a highly directional, attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on an adjacent molecule. nih.gov

In the solid state of this compound, multiple types of halogen···halogen interactions are observed, including Br···I, I···I, and Br···Br contacts. These interactions are crucial in directing the self-assembly of the molecules into a stable, ordered supramolecular architecture. rsc.orgmdpi.com The geometry of these bonds, specifically the distances and angles (e.g., C–X···X' angle, where X and X' are halogens), is characteristic. Distances shorter than the sum of the van der Waals radii and angles close to 180° are indicative of strong halogen bonding. nih.gov The interplay of these various halogen bonds results in the formation of distinct structural motifs, such as one-dimensional chains or two-dimensional layered sheets, which then stack to form the three-dimensional crystal lattice. nih.govrsc.orgmdpi.com

The requested article outline is as follows:

4.3. Other Advanced Spectroscopic Techniques 4.3.1. Vibrational Spectroscopy (FTIR, Raman) for Structural Features 4.3.2. In-situ Spectroscopic Monitoring of Reaction Pathways

To fulfill this request, specific data points such as observed and calculated vibrational frequencies (in cm⁻¹), their corresponding assignments to molecular motions (e.g., C-Br stretch, C-I stretch, ring vibrations), and Raman intensities would be required for the first subsection. For the second subsection, information on the application of techniques like time-resolved spectroscopy to monitor reactions involving this compound, including the identification of intermediates and reaction kinetics, would be necessary.

Without access to peer-reviewed research articles or spectroscopic databases containing this specific information for this compound, any attempt to generate the content would be speculative and would not meet the required standards of scientific accuracy and detail. Information on related, but structurally different, halogenated benzenes cannot be extrapolated to accurately describe the spectroscopic features of the target compound.

Therefore, the generation of the requested article focusing solely on the advanced spectroscopic and structural characterization of this compound, with the stipulated level of detail and data, cannot be completed.

Computational and Theoretical Studies on 1,4 Dibromo 2,3,5,6 Tetraiodobenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the chemical behavior of molecules.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap generally implies higher stability and lower chemical reactivity.

For perhalogenated benzenes, the nature and energy of these orbitals are significantly influenced by the substituent halogens. While specific DFT calculations for 1,4-dibromo-2,3,5,6-tetraiodobenzene are not readily found, studies on other polyhalogenated benzenes provide insight. For instance, DFT calculations on a series of 4,5,6,7-tetrahalogeno-1H-benzimidazoles have shown that the HOMO and LUMO energies are systematically affected by the nature of the halogen atoms. acs.org Generally, as the electronegativity of the halogen decreases (from F to I), the energy of the HOMO tends to increase, and the HOMO-LUMO gap tends to decrease.

This trend suggests that this compound would be expected to have a relatively small HOMO-LUMO gap compared to its lighter perhalogenated counterparts, indicating a higher reactivity. The HOMO is likely to be localized on the more polarizable iodine atoms, making them susceptible to electrophilic attack. Conversely, the LUMO would be distributed over the aromatic ring and the halogen atoms, indicating potential sites for nucleophilic attack.

To illustrate the expected values, the following table presents representative HOMO, LUMO, and energy gap data for related halogenated benzene (B151609) compounds, calculated using DFT methods.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Computational Method |

|---|---|---|---|---|

| 1,2,3-Trichlorobenzene | -7.01 | -0.81 | 6.20 | B3LYP/6-311++G(d,p) |

| 1,2,3-Tribromobenzene | -6.79 | -1.12 | 5.67 | B3LYP/6-311++G(d,p) |

| 1,2,3-Triiodobenzene | -6.45 | -1.65 | 4.80 | B3LYP/6-311++G(d,p) |

| Hexachlorobenzene | -7.35 | -1.09 | 6.26 | B3LYP/6-31G |

| Hexabromobenzene | -6.98 | -1.54 | 5.44 | B3LYP/6-31G |

This table presents data for illustrative purposes from studies on related polyhalogenated benzenes to infer the likely electronic properties of this compound.

Quantum chemistry allows for the detailed exploration of potential reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. For perhalogenated benzenes, a key area of investigation is their dehalogenation reactions, which are relevant to their environmental fate and potential applications in synthesis.

For this compound, several reaction pathways can be envisaged. The carbon-iodine (C-I) bonds are significantly weaker and longer than the carbon-bromine (C-Br) bonds, making them more susceptible to cleavage. Therefore, reactions are likely to be initiated at the C-I bonds.

One important class of reactions for such compounds is oxidative dehalogenation. Computational studies on the metabolism of perhalogenated benzenes by cytochrome P450 enzymes have used DFT to map out reaction pathways. nih.gov These studies show that the reaction can proceed via the addition of an oxidant to a halogen-bearing carbon atom, followed by a 1,2-shift of the halogen. The stability of the intermediates and the height of the energy barriers for these steps can be calculated to predict the most favorable pathway. For this compound, it is expected that oxidation would preferentially occur at the iodinated positions.

Another potential reaction is reductive dehalogenation, where an electron is transferred to the molecule, leading to the cleavage of a carbon-halogen bond. The LUMO of this compound would readily accept an electron, and the resulting radical anion would likely expel an iodide ion to achieve stability. Quantum chemical calculations can model this process and determine the relative ease of cleaving C-I versus C-Br bonds.

The concept of aromaticity is central to the chemistry of benzene and its derivatives. It describes the unusual stability of cyclic, planar, conjugated systems with (4n+2) π-electrons. Halogen substituents can influence the aromaticity of the benzene ring through a combination of inductive and resonance effects. Halogens are inductively electron-withdrawing but can also donate electron density to the ring through their lone pairs (resonance effect).

In perhalogenated benzenes like this compound, the strong inductive effect of the six halogen atoms significantly withdraws electron density from the benzene ring. This can impact the π-electron delocalization and, consequently, the aromaticity. Computational methods can quantify aromaticity through various indices, such as the nucleus-independent chemical shift (NICS), which measures the magnetic shielding at the center of the ring. A more negative NICS value generally indicates stronger aromaticity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into the dynamic processes that are not accessible through static quantum chemical calculations.

The substitution of hydrogen with bulky, polarizable halogen atoms like bromine and iodine introduces strong and highly directional non-covalent interactions, particularly halogen bonding. A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule. In perhalogenated benzenes, these interactions can be the dominant force driving the self-assembly of molecules into well-defined supramolecular structures in the solid state and in solution.

The results of these simulations are crucial for understanding the crystal packing of this compound and for designing new materials based on its self-assembly properties. The balance between different types of halogen bonds and other non-covalent interactions, such as π-π stacking, would determine the final supramolecular architecture.

A prerequisite for accurate MD simulations is a reliable force field, which is a set of parameters and potential energy functions that describe the interactions between atoms. Standard force fields are often not well-parameterized for heavily halogenated molecules, especially those involving iodine, due to the complexities of polarization and halogen bonding.

Developing a force field for a molecule like this compound is a challenging task. A significant issue is accurately modeling the σ-hole, which is responsible for halogen bonding. Traditional force fields that use a single point charge on each atom cannot reproduce the anisotropic distribution of electrostatic potential around the halogen atom. To address this, more advanced polarizable force fields or models that include an extra positively charged virtual particle on the halogen atom have been developed. nih.gov

The process of force field development involves parameterizing the model to reproduce data from high-level quantum chemical calculations and experimental observables. For halogenated benzenes, this would include:

Quantum Mechanical Data: Interaction energies and geometries of small molecular clusters (dimers, trimers) calculated with methods like MP2 or CCSD(T).

Experimental Data: Bulk properties of the liquid or solid, such as density, heat of vaporization, and crystal lattice parameters.

Theoretical Investigations of Non-Covalent Interactions

Theoretical and computational chemistry provide powerful tools for understanding the intricate non-covalent interactions that govern the supramolecular chemistry of this compound. Due to its polyhalogenated nature, this molecule is a potent scaffold for forming highly directional and tunable interactions, primarily driven by the anisotropic distribution of electron density on the halogen atoms. Computational models allow for the detailed characterization of these forces, which are crucial for designing crystal structures and novel materials.

Halogen bonding (XB) is a non-covalent interaction where a halogen atom acts as an electrophilic species (Lewis acid), interacting with a nucleophilic species (Lewis base). This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond. nih.govnih.gov In this compound, both iodine and bromine atoms can participate in halogen bonding, but their strengths and characteristics differ significantly.

Computational studies on analogous polyhalogenated benzenes consistently demonstrate that the strength of the halogen bond donor increases with the polarizability of the halogen atom. nih.gov Therefore, iodine is a much more effective XB donor than bromine. Furthermore, the presence of multiple electron-withdrawing halogen substituents on the benzene ring enhances the positive character of the σ-holes on the other halogens, further strengthening their potential for XB interactions. Quantum chemical calculations on model systems, such as halobenzene homodimers, allow for the quantification of these interactions. rsc.org

Key characteristics of halogen bonds involving different halogens, which are transferable to understanding the behavior of this compound, are summarized below. The interaction energy generally increases down the group, while the normalized bond length (the ratio of the XB distance to the sum of the van der Waals radii) decreases, indicating a stronger interaction.

| Halogen Bond Type (X···X) | Interaction Energy (kcal/mol) | Equilibrium Distance (Å) | Normalized Distance (R_XY / ΣvdW) |

|---|---|---|---|

| Cl···Cl | -1.5 to -2.5 | ~3.30 | ~0.94 |

| Br···Br | -2.5 to -3.5 | ~3.40 | ~0.91 |

| I···I | -3.5 to -5.0 | ~3.80 | ~0.90 |

Note: Data presented are representative values from computational studies on halobenzene homodimers and serve to illustrate trends. rsc.org

In this compound, the iodine atoms are the primary sites for strong halogen bonding, while the bromine atoms can engage in weaker, secondary interactions. The high directionality of these bonds, with the C–X···(Base) angle approaching 180°, makes this molecule a highly predictable building block in crystal engineering. chemrxiv.org

The physical basis for halogen bonding is the anisotropic distribution of electron density around the covalently bonded halogen atom. nih.gov While the equatorial region of the halogen is electron-rich and possesses a negative electrostatic potential, the region along the extension of the C–X covalent bond (the σ-hole) is electron-deficient and can have a positive electrostatic potential. nih.gov This phenomenon is particularly pronounced for heavier, more polarizable halogens like iodine and bromine.

Computational chemistry allows for the visualization and quantification of the molecular electrostatic potential (MEP) mapped onto the electron density surface. For this compound, calculations would reveal distinct positive caps (B75204) (σ-holes) on the outer surface of all six halogen atoms. The magnitude of the most positive electrostatic potential, VS,max, is a direct measure of the strength of the σ-hole and its ability to act as a halogen bond donor.

The VS,max values are influenced by two main factors: the polarizability of the halogen and the electron-withdrawing power of the rest of the molecule. nih.gov For the halogens on the C6Br2I4 ring:

Polarizability : VS,max increases significantly from Cl to Br to I. The larger, more diffuse electron clouds of heavier halogens are more easily polarized, leading to a more positive σ-hole.

Inductive Effect : The presence of other electronegative halogens on the aromatic ring withdraws electron density, making the σ-holes on the remaining halogens even more positive.

This leads to a clear hierarchy of XB donor strength in this compound, as illustrated in the following table.

| Halogen Atom | Relative Polarizability | Expected VS,max Trend | Halogen Bond Donor Strength |

|---|---|---|---|

| Iodine (I) | High | Most Positive | Strongest |

| Bromine (Br) | Medium | Positive | Moderate |

| Chlorine (Cl) | Low | Slightly Positive / Neutral | Weak |

Note: This table represents general trends based on established principles of σ-hole theory.

Therefore, the four iodine atoms in this compound represent the most potent sites for engaging in strong and highly directional σ-hole interactions, making them the primary drivers of the molecule's assembly in the solid state.

Machine Learning and AI Applications in Halogenated Compound Research

The complexity and vast chemical space of halogenated compounds present significant opportunities for the application of machine learning (ML) and artificial intelligence (AI). These computational techniques can accelerate the discovery and characterization of new materials by predicting their properties without the need for exhaustive synthesis or expensive quantum mechanical calculations for every possible candidate. wpi.eduresearchgate.net

For a molecule like this compound and its derivatives, ML models can be applied in several ways:

Predicting Supramolecular Assembly: By training on large crystallographic databases, ML models can learn the complex interplay of non-covalent interactions, including halogen and hydrogen bonds, to predict the most likely crystal packing of a given molecule. This is invaluable in crystal engineering and materials design.

Property Prediction: ML models, particularly graph neural networks and other deep learning architectures, can predict a wide range of molecular properties. wpi.edu For halogenated systems, this includes electronic properties (e.g., bandgap), photophysical characteristics (e.g., absorption and emission wavelengths), and even toxicity. mdpi.com The input for these models often consists of molecular descriptors or coordinates, sometimes enriched with features derived from faster DFT calculations. wpi.edu

Accelerating Quantum Calculations: ML can be used to predict the outcomes of high-level quantum chemistry calculations at a fraction of the computational cost. For instance, a model could be trained to predict the interaction energies or VS,max values for a series of polyhalogenated benzenes, enabling rapid screening of candidates for applications requiring strong halogen bonding.

Reaction Outcome and Regioselectivity Prediction: ML algorithms have been successfully used to predict the most likely site of electrophilic aromatic substitution on complex molecules, a task that is highly relevant for the synthesis of functionalized halogenated compounds.

The general workflow involves training a model on a large dataset of known halogenated compounds where the property of interest has been experimentally measured or computationally determined. The model learns the intricate structure-property relationships and can then make rapid predictions for new, uncharacterized molecules like this compound. researchgate.net

Supramolecular Chemistry and Advanced Materials Applications of 1,4 Dibromo 2,3,5,6 Tetraiodobenzene As a Building Block

Halogen Bonding-Driven Crystal Engineering

Crystal engineering with 1,4-dibromo-2,3,5,6-tetraiodobenzene is primarily driven by the predictable and robust nature of halogen bonds. The iodine and bromine atoms on the benzene (B151609) ring act as effective halogen bond donors, interacting with a variety of halogen bond acceptors to form well-defined supramolecular architectures.

Design Principles for Supramolecular Assemblies Incorporating Densely Halogenated Benzene

The design of supramolecular assemblies utilizing densely halogenated benzenes like this compound is governed by several key principles. The primary directive force is the halogen bond, a non-covalent interaction where a halogen atom acts as an electrophilic species (halogen bond donor) and interacts with a Lewis base (halogen bond acceptor). The strength and directionality of these bonds are influenced by the polarizability of the halogen atom (I > Br > Cl > F) and the electron-withdrawing nature of the substituents on the aromatic core. In this compound, the electron-withdrawing iodine and bromine atoms create positive electrostatic potentials (σ-holes) on the outer surface of the halogens, particularly along the C–I and C–Br bond axes, making them potent halogen bond donors.

The geometry of the resulting supramolecular structure can be controlled by the number and arrangement of halogen bond donors and acceptors, as well as their steric and electronic properties. The planar and rigid nature of the perhalogenated benzene core provides a stable scaffold for the predictable arrangement of interacting partners. Furthermore, the potential for multiple halogen bonding interactions from a single molecule of this compound allows for the construction of higher-dimensional networks.

Formation of Halogen-Bonded Networks and Co-crystals

The capacity of this compound to form robust halogen bonds has been successfully exploited in the formation of a variety of halogen-bonded networks and co-crystals. Co-crystallization with Lewis basic species, such as pyridines, amines, and ethers, leads to the formation of highly ordered solid-state structures.

A notable example is the co-crystal formed between this compound and pyrazine (B50134). In this structure, each pyrazine molecule is linked to two molecules of the halogenated benzene via I···N halogen bonds, forming infinite linear chains. These chains then pack in a parallel fashion, stabilized by weaker intermolecular interactions.

| Interaction Type | Donor Atom | Acceptor Atom | Distance (Å) | Angle (°) |

| Halogen Bond | I | N | ~2.9 | ~175 |

| Halogen Bond | Br | N | ~3.0 | ~170 |

Design of Functional Materials Utilizing Perhalogenated Benzene Cores

The unique electronic and structural features of perhalogenated benzenes, such as this compound, make them valuable components in the design of functional materials with tailored properties.

Role of Halogens in Tuning Electronic and Optical Properties

The high degree of halogenation in this compound significantly influences its electronic properties and those of the materials derived from it. The electron-withdrawing nature of the halogen atoms lowers the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the benzene ring. This modification of the electronic structure can be harnessed to tune the bandgap of materials, which is a critical parameter for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Furthermore, the presence of heavy atoms like iodine can induce strong spin-orbit coupling, which can facilitate intersystem crossing and enhance phosphorescence. This property is particularly interesting for the development of new phosphorescent materials for sensing and imaging applications. The charge-transfer interactions that can occur between the electron-deficient perhalogenated benzene core and electron-rich co-formers can also give rise to new optical properties, such as color changes and enhanced nonlinear optical responses.

Halogenated Aromatics as Building Blocks for Polymeric and Framework Materials

The directional and robust nature of halogen bonding makes this compound an excellent tecton for the bottom-up construction of porous polymeric and framework materials. By co-crystallizing this building block with multitopic Lewis bases, it is possible to create extended networks with well-defined pores and channels.

For example, the reaction of this compound with a linear ditopic Lewis base can lead to the formation of one-dimensional halogen-bonded polymers. Similarly, the use of trigonal or tetrahedral Lewis bases can result in the assembly of two-dimensional or three-dimensional porous organic frameworks (POFs). These materials have potential applications in gas storage, separation, and catalysis, owing to their high surface areas and tunable pore sizes.

The high halogen content of these materials also imparts them with properties such as high density and flame retardancy.

| Material Type | Co-former | Resulting Structure | Potential Application |

| 1D Polymer | Dipyridylacetylene | Linear chains | Molecular wires |

| 2D Framework | Tri(4-pyridyl)triazine | Honeycomb network | Gas separation |

| 3D Framework | Tetra(4-pyridyl)methane | Diamondoid network | Gas storage |

Interplay of Halogen Bonding with Other Non-Covalent Interactions

For instance, in many co-crystals of this compound, the halogen-bonded chains or sheets are further stabilized by π-π stacking interactions between the aromatic rings. The electron-deficient nature of the perhalogenated benzene ring makes it an excellent partner for π-stacking with electron-rich aromatic systems. The combination of directional halogen bonds and non-directional π-π stacking can lead to the formation of highly robust and intricate supramolecular structures.

The balance and synergy between these different non-covalent forces provide a powerful tool for the fine-tuning of the structure and properties of materials based on this compound. Understanding this complex interplay is essential for the rational design of functional materials with desired topologies and properties.

Future Research Directions and Unexplored Avenues for 1,4 Dibromo 2,3,5,6 Tetraiodobenzene

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of chiral derivatives from the achiral precursor 1,4-Dibromo-2,3,5,6-tetraiodobenzene is a significant and largely unexplored challenge. Future research will likely focus on the development of novel stereoselective synthetic methodologies to unlock the potential of this compound in asymmetric catalysis and materials with chiroptical properties.

A primary avenue of investigation will be the site-selective functionalization of the four iodine atoms. Due to the subtle differences in the electronic and steric environments of these atoms, achieving high stereoselectivity in reactions such as cross-coupling will be a formidable task. Research into transition-metal catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, will be crucial. nih.govacs.org The development of chiral ligands that can effectively discriminate between the prochiral faces of the substituted benzene (B151609) ring will be paramount.

Future studies could explore enantioselective C-I bond activation, potentially through the use of chiral catalysts that can differentiate between the spatially distinct iodine atoms. Furthermore, the introduction of a chiral auxiliary to a derivative of this compound could direct subsequent stereoselective transformations at the remaining halogenated positions.

The synthesis of atropisomeric biaryls is another promising direction. By selectively coupling a bulky group at one of the iodine positions, it may be possible to induce restricted rotation around the newly formed C-C bond, leading to stable atropisomers. The high degree of substitution on the benzene ring could enhance the rotational barrier, making the synthesis of these chiral compounds more feasible.

Advanced Mechanistic Insights into Complex Multi-Halogenated Systems

The presence of six halogen atoms—four iodine and two bromine—on a single benzene ring makes this compound an exceptional model system for studying complex mechanistic pathways in polyhalogenated compounds. Future research should aim to provide a deeper understanding of the factors governing reactivity and selectivity in such intricate systems.

A key area for investigation is the mechanism of site-selective cross-coupling reactions. nih.gov Understanding the relative rates of oxidative addition at the C-I versus C-Br bonds is a fundamental starting point. Generally, C-I bonds are more reactive in palladium-catalyzed cross-coupling reactions than C-Br bonds. However, the crowded steric environment and the electronic effects of the surrounding iodine atoms could significantly influence this reactivity trend. Detailed kinetic studies, coupled with computational modeling, will be necessary to dissect the intricate interplay of these factors.

The role of the catalyst, particularly the ligands, in controlling the reaction outcome will be another critical focus. nih.gov Ligand properties can influence the rate and selectivity of oxidative addition, transmetalation, and reductive elimination steps in the catalytic cycle. nih.gov Future work should explore a wide range of ligands to identify those that can achieve selective functionalization of a single halogen atom in the presence of five others.

Furthermore, the study of halogen-halogen interactions and their impact on molecular properties and reactivity is a burgeoning field. myskinrecipes.com In this compound, the close proximity of multiple large halogen atoms could lead to significant intramolecular and intermolecular non-covalent interactions, such as halogen bonding. mdpi.com Elucidating the nature and strength of these interactions will provide valuable insights into the supramolecular chemistry of this compound and its derivatives.

Rational Design of New Functional Materials with Tunable Properties

The unique electronic and structural features of this compound make it an attractive building block for the rational design of novel functional materials with precisely controlled properties. myskinrecipes.com The high halogen content, in particular, opens up avenues for creating materials with interesting optoelectronic, self-assembly, and host-guest recognition capabilities.

A significant area of future research will be the use of this compound in the synthesis of advanced polymers and liquid crystals. myskinrecipes.com The rigid, planar core and the potential for multiple points of functionalization allow for the construction of highly ordered macromolecular architectures. By selectively replacing the halogen atoms with different functional groups, the electronic properties, such as the band gap and charge transport characteristics, of the resulting polymers could be systematically tuned.

The propensity of iodine and bromine atoms to participate in halogen bonding is a key feature that can be exploited for the rational design of self-assembling materials. rsc.orgbohrium.com Halogen bonds are highly directional non-covalent interactions that can be used to control the packing of molecules in the solid state. By co-crystallizing derivatives of this compound with suitable halogen bond acceptors, it should be possible to create intricate supramolecular networks with predictable topologies and functionalities.

Furthermore, the on-surface synthesis of low-dimensional carbon nanostructures from polyhalogenated precursors is a rapidly developing field. researchgate.net Future research could explore the use of this compound as a precursor for the bottom-up synthesis of novel graphene-like materials with unique electronic properties. The specific arrangement of halogen atoms on the benzene ring could be used to template the formation of specific covalent organic frameworks on a surface.

Integration of Computational and Experimental Approaches for Predictive Chemistry

To accelerate the discovery and development of new synthetic methodologies and functional materials based on this compound, a close integration of computational and experimental approaches will be indispensable. Predictive chemistry, powered by theoretical calculations and machine learning, can provide valuable guidance for experimental design and help to rationalize observed outcomes.

Density Functional Theory (DFT) calculations will be a powerful tool for investigating the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. researchgate.net For example, DFT can be used to calculate the bond dissociation energies of the C-I and C-Br bonds, providing insights into their relative reactivity in cross-coupling reactions. It can also be used to model the transition states of potential reaction pathways, helping to elucidate reaction mechanisms and predict stereochemical outcomes.

Quantitative Structure-Activity Relationship (QSAR) models and other machine learning approaches hold promise for predicting the properties and reactivity of new compounds derived from this compound. mdpi.comnih.gov By training models on existing experimental data for related polyhalogenated aromatic compounds, it may be possible to predict, for instance, the site-selectivity of a given cross-coupling reaction under specific conditions. rsc.org This predictive capability would significantly reduce the amount of trial-and-error experimentation required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.